molecular formula C8H10ClNO B1301953 1-Acetonylpyridinium Chloride CAS No. 42508-60-1

1-Acetonylpyridinium Chloride

Cat. No. B1301953
CAS RN: 42508-60-1
M. Wt: 171.62 g/mol
InChI Key: JHYYWKUENNZTMD-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of related organophosphorus compounds is detailed in the first paper, where acetyl chloride is used as a reagent in the synthesis of 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives. This process involves a three-component condensation reaction, which could be relevant to the synthesis of 1-acetonylpyridinium chloride by demonstrating the reactivity of acetyl chloride in complex organic syntheses .

Molecular Structure Analysis

The second paper provides a detailed analysis of the molecular structure of a complex containing acetylacetonato ligand, which is structurally related to the acetonyl group in 1-acetonylpyridinium chloride. The paper discusses the use of X-ray crystallography to determine the structure of dichloro(acetylacetonato)-2,2'-bipyridylindium(III), which could provide insights into the potential geometry and bonding environment around the acetonyl group in 1-acetonylpyridinium chloride .

Chemical Reactions Analysis

The third paper discusses the synthesis of hybrid halobismuthates of N-acetonylpyridinium derivatives, which are closely related to 1-acetonylpyridinium chloride. The paper outlines the synthesis and structural characterization of these compounds, which could shed light on the types of chemical reactions and interactions that 1-acetonylpyridinium chloride might undergo, such as the formation of halogen bonds or interactions with metal centers .

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of 1-acetonylpyridinium chloride, they do provide information on related compounds. For example, the synthesis of organophosphorus compounds in the first paper suggests that acetyl chloride is a versatile reagent, which implies that 1-acetonylpyridinium chloride could also be a reactive intermediate in various chemical syntheses . The structural data from the second paper could be used to infer certain physical properties such as crystal packing and bond lengths, which might be similar in 1-acetonylpyridinium chloride . Lastly, the third paper's discussion on the synthesis of halobismuthates of N-acetonylpyridinium derivatives indicates that these compounds have the ability to form complex structures with metal centers, suggesting that 1-acetonylpyridinium chloride may also form similar complexes .

Scientific Research Applications

Cardiotonic Drug Development

1-Acetonylpyridinium chloride is involved in the synthesis of potential cardiotonic drugs. A study by Krauze et al. (2005) found that compounds derived from N-acetonylpyridinium chloride showed significant cardiotonic activity, comparable to milrinone, but with lower toxicity and without influencing blood pressure and heart rate in vivo (Krauze et al., 2005).

Catalysis in Organic Synthesis

Moosavi-Zare et al. (2013) reported on the use of a novel ionic liquid, 1-sulfopyridinium chloride, synthesized from 1-acetonylpyridinium chloride, as an efficient catalyst in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through a tandem Knoevenagel–Michael reaction (Moosavi-Zare et al., 2013).

Environmental Applications

Ionic liquids derived from 1-acetonylpyridinium chloride are researched for environmental applications. Seddon (1997) discusses the use of room-temperature ionic liquids, including 1-butylpyridinium chloride, as solvents in clean synthesis and catalytic processes, highlighting their potential for clean technology applications (Seddon, 1997).

Pharmaceutical Analysis

1-Acetonylpyridinium chloride is utilized in pharmaceutical analysis. Schroeder et al. (1989) describe a method for the quantification of pralidoxime chloride and its decomposition products, including 1-methylpyridinium chloride, a compound related to 1-acetonylpyridinium chloride, using high-performance liquid chromatography (Schroeder et al., 1989).

Biodegradability and Toxicity Studies

Stasiewicz et al. (2008) investigated the toxicity and biodegradability of novel ionic liquids, including 1-alkoxymethyl-3-hydroxypyridinium chloride, demonstrating their low acute biological activity and varying degrees of biodegradability, relevant in assessing their environmental impact (Stasiewicz et al., 2008).

Safety And Hazards

1-Acetonylpyridinium Chloride is considered hazardous. It causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Future Directions

While specific future directions for 1-Acetonylpyridinium Chloride are not detailed in the search results, it’s worth noting that pyridinium salts, which include 1-Acetonylpyridinium Chloride, have played an intriguing role in a wide range of research topics . This suggests potential for further exploration and application in various fields.

properties

IUPAC Name

1-pyridin-1-ium-1-ylpropan-2-one;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYYWKUENNZTMD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C[N+]1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370133
Record name 1-Acetonylpyridinium Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetonylpyridinium Chloride

CAS RN

42508-60-1
Record name 42508-60-1
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Record name 1-Acetonylpyridinium Chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Acetonylpyridinium Chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
A Krauze, G Duburs - Heterocyclic Communications, 2000 - degruyter.com
… Abstract: 4,5-trans-4-Aryl-3-cyano-6-hydroxy-6-methyl-5-pyridinio-1,4,5,6-tetrahydropyridine-2-thiolates 4 were obtained by cyclocondensation of 1-acetonylpyridinium chloride 1, …
Number of citations: 9 www.degruyter.com
A Colombo, C Dragonetti, D Roberto, A Valore… - Inorganica Chimica …, 2013 - Elsevier
… in the presence of piperidine affords (1E,5E)-1,6-di[4-(methoxycarbonyl)phenyl]hexa-1,5-diene-3,4-dione which is readily converted in dmbpydbMe 2 by 1-acetonylpyridinium chloride …
Number of citations: 40 www.sciencedirect.com
A Kakehi, S Ito, S Hayashi, T Fujii - Bulletin of the Chemical Society of …, 1995 - journal.csj.jp
… These acetyl||(N-alkyl)thiocarbamoyl] (1-pyridinio)methylides 1a–k were synthesized in 55–73% yields from the reactions of 1-acetonylpyridinium chloride (8a), 1-acetonyl-4-…
Number of citations: 75 www.journal.csj.jp
S Ananthan, HS Kezar, RL Carter… - Journal of medicinal …, 1999 - ACS Publications
… ‘-phenylpyridine 6f (Scheme 2) was synthesized by using benzylidenenaltrexone 4 25 as the starting material in a condensation−cyclization reaction with 1-acetonylpyridinium chloride …
Number of citations: 93 pubs.acs.org
RD Chapman, TJ Groshens, MC Davis, WW Lai… - 2011 - apps.dtic.mil
… After 2 hours at 70 C, no significant reaction of TADA had occurred; however, pyridine underwent alkylation by chloroacetone to form known 1-acetonylpyridinium chloride, with NMR …
Number of citations: 0 apps.dtic.mil
A Krauze, A Kemme, G Duburs - Chemistry of Heterocyclic Compounds, 2001 - Springer
… A mixture of 1-acetonylpyridinium chloride (1.71 g, 10 mmol), 2-cyano-3-[2(difluoromethoxy)phenyl]thioacrylamide (2.54 g, 10 mmol), and piperidine (1 ml, 10 mmol) in 20 ml of ethanol …
Number of citations: 2 link.springer.com
A Kakehi, H Suga, Y Okumura, T Nishi - Heterocycles, 2010 - soar-ir.repo.nii.ac.jp
The reactions of 5-acyl-3-(1-pyridinio) thiophene-2-thiolates with dimethyl acetylenedicarboxylate in xylene at the reflux temperature afforded the corresponding 2-unsubstituted 5-…
Number of citations: 1 soar-ir.repo.nii.ac.jp
S Chen, Y Hong, Y Liu, M Xue, Y Zheng… - Chinese Journal of …, 2017 - sioc-journal.cn
… Preparation of compounds 1~5 and 8 The following compounds were prepared as described in the literature: 1-Acetonylpyridinium chloride[17], 1,6- diarylhexa-1,5-diene-3,4-dione …
Number of citations: 5 sioc-journal.cn
SO Fürer - 2015 - edoc.unibas.ch
… Figure 20 shows the synthetic pathway towards the synthesis of ALC starting from chloroacetone and pyridine which form 1-acetonylpyridinium chloride, a so-called Kröhnke salt, in …
Number of citations: 3 edoc.unibas.ch
EC Constable, AH Redondo, CE Housecroft… - Dalton …, 2009 - pubs.rsc.org
Synthetic approaches to 6,6′-disubstituted-2,2′-bipyridine ligands bearing carboxylic acid substituents at the 4,4′ or 5,5′-positions are described. Copper(I) complexes with these …
Number of citations: 70 pubs.rsc.org

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